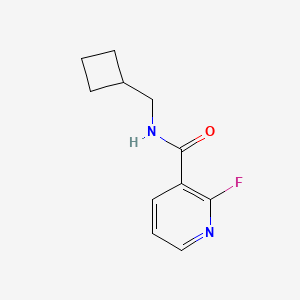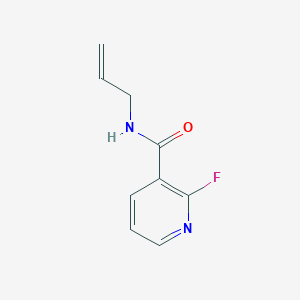
2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a carboxamide group at the 3-position, with a prop-2-en-1-yl substituent attached to the nitrogen atom of the carboxamide group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide typically involves the following steps:
Fluorination of Pyridine: The introduction of a fluorine atom at the 2-position of the pyridine ring can be achieved through nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens or nitro groups at the 2-position are commonly used as starting materials.
Formation of Carboxamide Group: The carboxamide group can be introduced by reacting the fluorinated pyridine with an appropriate amine under suitable conditions. This step often involves the use of coupling reagents to facilitate the formation of the amide bond.
Introduction of Prop-2-en-1-yl Group: The final step involves the alkylation of the nitrogen atom of the carboxamide group with prop-2-en-1-yl halide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2-position of the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-en-1-yl group and the carboxamide group.
Substitution Reactions: The compound can participate in substitution reactions at the pyridine ring and the prop-2-en-1-yl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include alkali metal fluorides, hydrofluoric acid, and tetrabutylammonium fluoride.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Applications De Recherche Scientifique
2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated pyridine derivatives. It is also used in studies of nucleophilic substitution reactions and other chemical transformations.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its fluorinated structure may enhance its interaction with biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and agrochemicals, where its unique properties can be leveraged for specific applications.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom at the 2-position of the pyridine ring can enhance the compound’s binding affinity to certain enzymes and receptors. The carboxamide group can participate in hydrogen bonding and other interactions with biological macromolecules. The prop-2-en-1-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with a fluorine atom at the 2-position.
N-(prop-2-en-1-yl)pyridine-3-carboxamide: A similar compound without the fluorine atom.
2-Fluoro-N-(prop-2-en-1-yl)benzamide: A related compound with a benzene ring instead of a pyridine ring.
Uniqueness
2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide is unique due to the combination of its fluorinated pyridine ring, carboxamide group, and prop-2-en-1-yl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-fluoro-N-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBTPVNLQOXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

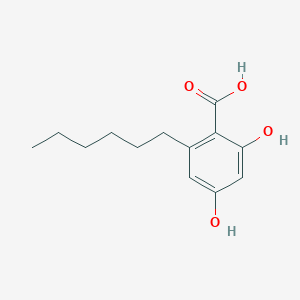
![2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate](/img/structure/B8164203.png)
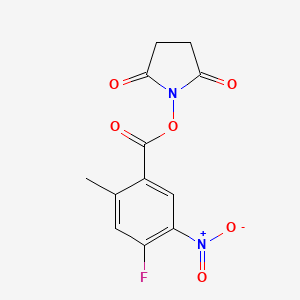
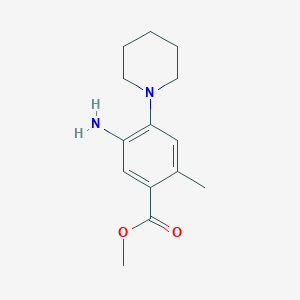
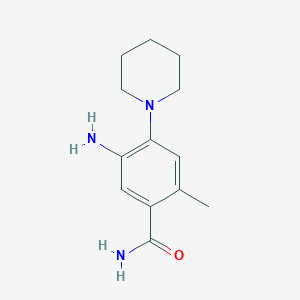
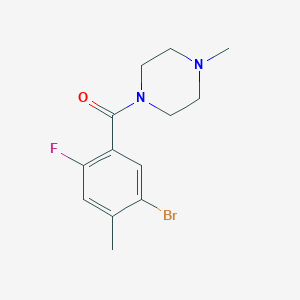
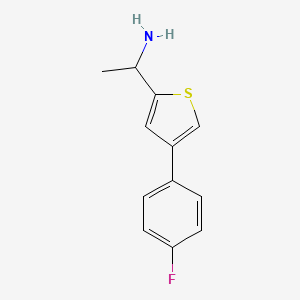
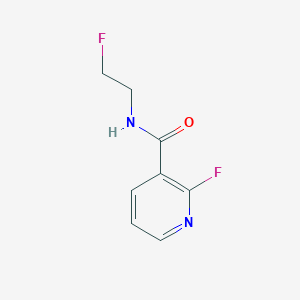
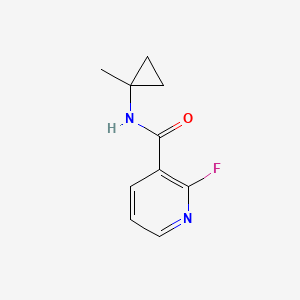
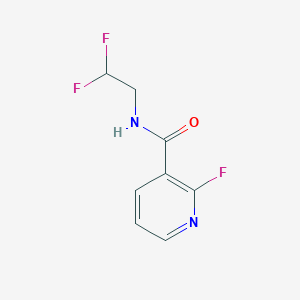
![2-[(2-Fluoropyridin-3-yl)formamido]acetamide](/img/structure/B8164269.png)
